{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
CAS No.: 1326814-20-3
Cat. No.: VC11733069
Molecular Formula: C8H9BrClFN2S
Molecular Weight: 299.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326814-20-3 |
|---|---|
| Molecular Formula | C8H9BrClFN2S |
| Molecular Weight | 299.59 g/mol |
| IUPAC Name | (3-chloro-2-fluorophenyl)methyl carbamimidothioate;hydrobromide |
| Standard InChI | InChI=1S/C8H8ClFN2S.BrH/c9-6-3-1-2-5(7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
| Standard InChI Key | PWYFCLSUHNWXHO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)F)CSC(=N)N.Br |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)CSC(=N)N.Br |
Introduction
{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a synthetic organic compound characterized by its unique structural features, including a chlorinated and fluorinated aromatic ring, a sulfanyl group, and an amidine functional group. The presence of halogens (chlorine and fluorine) in the phenyl ring enhances its reactivity and biological activity, making it an interesting candidate for pharmaceutical applications .
Synthesis and Preparation
The synthesis of {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves reactions starting with fluorinated aromatic compounds and thiol derivatives. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common solvents used include dimethylformamide or dichloromethane, while catalysts may include triethylamine or other bases to facilitate the amidation process.
Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thioamide A | Sulfur-containing, no halogens | Moderate antimicrobial |
| Chlorinated Amide B | Chlorinated aromatic system | Strong anticancer |
| Fluorinated Sulfide C | Fluorinated phenyl ring | Variable enzyme inhibition |
| {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide | Chlorinated and fluorinated aromatic ring, sulfanyl group, amidine functional group | Potential for distinct biological activities |
This comparison highlights the uniqueness of {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide through its specific combination of halogenation and functional groups, potentially leading to distinct biological activities not observed in similar compounds.
Suppliers and Availability
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